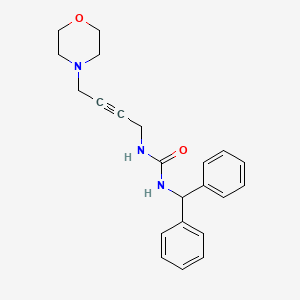![molecular formula C17H19N7O3 B2928410 6-(4-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione CAS No. 2320889-99-2](/img/structure/B2928410.png)
6-(4-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of benzo[d][1,2,3]triazol-1-yl-pyrazole-based dihydro-[1,2,4]triazolo[4,3-a]pyrimidines . It has been synthesized and evaluated for its potential as an antidiabetic, anticancer, and antioxidant agent .
Synthesis Analysis
The synthesis of this compound involves the use of IR, 1H, 13C NMR, and mass spectral data . The structure of the compound was confirmed by single-crystal X-ray diffraction (SXRD) .Molecular Structure Analysis
The molecular structure of the compound was characterized using 1H NMR, 13C NMR, and HR-MS . The structure was further confirmed by single-crystal X-ray diffraction .Chemical Reactions Analysis
The compound has shown significant α-glucosidase inhibition activity, with IC50 values of 20.12±0.19 µM, 21.55±0.46 µM, and 24.92±0.98 µM . It also exhibited potent anticancer activity against A549 (human lung carcinoma) cell line with IC50 values of 3.64 µM, 4.73 µM, and 4.56 µM .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound are characterized by 1H NMR, 13C NMR, and HR-MS . Further details about its solubility, melting point, and other physical properties are not available in the current literature.Applications De Recherche Scientifique
Heterocyclic Transformations and Synthetic Applications
A study by Singh, Aggarwal, and Kumar (1992) demonstrates the synthetic utility of heterocyclic compounds similar to the queried chemical, showing transformations under phase-transfer catalytic conditions to yield substituted uracils and pyrimidines, which are crucial in medicinal chemistry (Harjit Singh, P. Aggarwal, & Subodh Kumar, 1992).
Marine-Derived Compounds with Biological Activities
Research by Wang et al. (2013) on marine-derived actinomycete Streptomyces sp. highlights the isolation of novel diketopiperazine derivatives showing modest antiviral activities, indicating the potential for discovering new bioactive compounds from natural sources (Pei-Pei Wang et al., 2013).
Antagonist Activity for Therapeutic Applications
A paper by Watanabe et al. (1992) explores bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives with significant 5-HT2 antagonist activity, suggesting potential therapeutic applications in treating psychological disorders (Y. Watanabe et al., 1992).
Luminescent Properties and Electron Transfer
Gan et al. (2003) synthesized novel naphthalimide compounds with piperazine substituents, studying their luminescent properties and photo-induced electron transfer, contributing to the development of fluorescent probes and materials science (Jiaan Gan et al., 2003).
Anti-inflammatory and Analgesic Agents
Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, showing significant COX-2 inhibitory activity, analgesic, and anti-inflammatory properties, which could lead to the development of new therapeutic agents (A. Abu‐Hashem et al., 2020).
Cocrystal Engineering for Drug Design
Research by Gerhardt and Egert (2015) on cocrystals involving chlorouracil and triazine derivatives emphasizes the importance of hydrogen and halogen bonds in drug design, offering insights into the molecular interactions critical for pharmaceutical formulations (Valeska Gerhardt & E. Egert, 2015).
Orientations Futures
The compound has shown promising results as an antidiabetic, anticancer, and antioxidant agent . Future research could focus on further optimizing its synthesis, studying its mechanism of action in more detail, and conducting comprehensive toxicological studies. Clinical trials could also be considered to evaluate its therapeutic potential in humans.
Propriétés
IUPAC Name |
6-[4-[2-(benzotriazol-1-yl)acetyl]piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7O3/c1-21-15(25)10-14(18-17(21)27)22-6-8-23(9-7-22)16(26)11-24-13-5-3-2-4-12(13)19-20-24/h2-5,10H,6-9,11H2,1H3,(H,18,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZZIJHKMDMYEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)N2CCN(CC2)C(=O)CN3C4=CC=CC=C4N=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

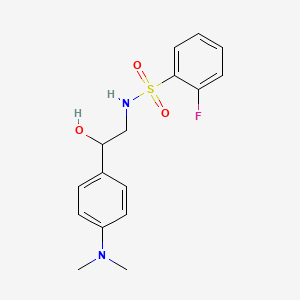
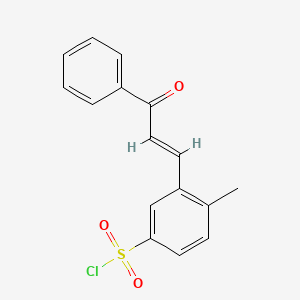
![1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B2928332.png)
![5-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzenesulfonamide](/img/structure/B2928334.png)
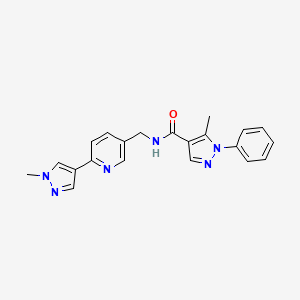
![3-methoxy-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2928338.png)


![1-(2-methylbenzyl)-3-(3-methylbutyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2928342.png)
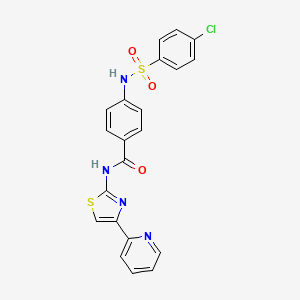

![4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-amine](/img/structure/B2928347.png)
![1-[2-(2,3-Dichloroanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B2928348.png)
